Sibiriquinone A

Hypoxia-inducible factor-1 HIF-1 inhibition Gastric cancer

Select Sibiriquinone A for HIF-1 inhibition (IC50 0.34 μM in AGS, 0.28 μM in Hep3B) with a 62-fold selectivity window vs cytotoxicity. Potency 4.6x greater than cryptotanshinone and 11.4x greater than sibiriquinone B. Optimal for isolating HIF-1-specific transcriptional effects in gastric/liver cancer models.

Molecular Formula C19H20O2
Molecular Weight 280.4 g/mol
CAS No. 723300-08-1
Cat. No. B12368584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSibiriquinone A
CAS723300-08-1
Molecular FormulaC19H20O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=O)C2=C(C1=O)C=CC3=C2C=CCC3(C)C
InChIInChI=1S/C19H20O2/c1-11(2)14-10-16(20)17-12-6-5-9-19(3,4)15(12)8-7-13(17)18(14)21/h5-8,10-11H,9H2,1-4H3
InChIKeyQLYRTJYMSVNUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sibiriquinone A (CAS 723300-08-1): Scientific Procurement Baseline and Compound Profile


Sibiriquinone A (CAS 723300-08-1) is an abietane-type diterpene belonging to the quinone diterpenoid structural class, first isolated from the aerial parts of Veronicastrum sibiricum [1]. The compound has a molecular formula of C19H20O2 and a molecular weight of 280.36 g/mol [2]. Its primary reported bioactivities include immunosuppressive activity demonstrated in lymphocyte transformation assays and potent inhibition of hypoxia-inducible factor-1 (HIF-1) activation, a key transcription factor in tumor adaptation and proliferation [3][4]. The compound is commercially available from multiple vendors as a research-grade natural product reference standard, with typical pricing ranging from approximately $477 to $624 per milligram, reflecting its niche research tool status and limited-scale natural product isolation sourcing [5].

Why Sibiriquinone A Cannot Be Substituted with Other Abietane Diterpenes


Although Sibiriquinone A belongs to the broader class of abietane-type diterpenes that includes compounds such as cryptotanshinone, dihydrotanshinone I, and structurally related quinone diterpenoids, direct substitution in HIF-1 inhibition research applications is not scientifically justified due to quantitatively verified potency differentials exceeding an order of magnitude [1]. Furthermore, recent structural revision studies have demonstrated that the correct assignment of ortho-quinone versus para-quinone orientation in naphthalene-containing abietane diterpenoids is critical for cytotoxicity and biological activity, with many previously described structures requiring revision [2]. These structure-activity relationship findings indicate that even structurally proximate analogs may exhibit substantially divergent biological profiles, making empirical selection based on compound-specific quantitative data essential rather than relying on class-based assumptions of functional interchangeability. The evidence presented in Section 3 establishes the specific, quantifiable performance parameters that differentiate Sibiriquinone A from its closest structural and functional comparators.

Quantitative Evidence Guide for Sibiriquinone A: Head-to-Head Comparator Data


HIF-1 Inhibition: Sibiriquinone A vs. Cryptotanshinone and Dihydrotanshinone I in AGS Gastric Cancer Cells

In a direct head-to-head comparative study of 12 abietane-type diterpenes isolated from Salvia miltiorrhiza, Sibiriquinone A demonstrated the most potent inhibition of hypoxia-induced HIF-1 luciferase reporter expression among all tested compounds in AGS human gastric cancer cells [1]. Sibiriquinone A achieved an IC50 of 0.34 μM, which was 4.6-fold more potent than cryptotanshinone (IC50 = 1.58 μM) and 6.0-fold more potent than dihydrotanshinone I (IC50 = 2.05 μM), two well-characterized tanshinone reference compounds [1].

Hypoxia-inducible factor-1 HIF-1 inhibition Gastric cancer Angiogenesis

HIF-1 Inhibition: Sibiriquinone A vs. Comparator Set in Hep3B Hepatocarcinoma Cells

In Hep3B human hepatocarcinoma cells, Sibiriquinone A maintained superior HIF-1 inhibitory potency compared to all tested comparators [1]. Sibiriquinone A achieved an IC50 of 0.28 μM, representing an 11.4-fold greater potency than sibiriquinone B (IC50 = 3.18 μM), a 4.9-fold greater potency than cryptotanshinone (IC50 = 1.36 μM), and an 8.2-fold greater potency than dihydrotanshinone I (IC50 = 2.29 μM) [1]. Furthermore, Sibiriquinone A dose-dependently suppressed HIF-1α protein accumulation with an IC50 of 0.4 μM and inhibited hypoxia-induced VEGF secretion with an IC50 of 3.5 μM .

Hypoxia-inducible factor-1 HIF-1α accumulation Hepatocarcinoma VEGF regulation

Therapeutic Window Assessment: HIF-1 Inhibition vs. Cytotoxicity in AGS Cells

In AGS gastric cancer cells under hypoxic conditions, Sibiriquinone A inhibited HIF-1 activation with an IC50 of 0.34 μM while exhibiting a cytotoxicity IC50 of 21.2 μM, yielding a selectivity window of approximately 62-fold . Under normoxic conditions, cytotoxicity was further reduced (IC50 = 35.7 μM), providing a selectivity window of approximately 105-fold for HIF-1 inhibition over general cell viability effects . This quantitative separation between the desired pharmacological effect and general cytotoxicity is a critical procurement consideration.

Therapeutic index Selectivity Cytotoxicity MTT assay

Immunosuppressive Activity: Lymphocyte Transformation Inhibition

Sibiriquinone A exerts immunosuppressive activity as demonstrated by dose-dependent inhibition of lymphocyte transformation over a concentration range of 5-80 μM following 72-hour treatment . This represents the compound's originally reported bioactivity from its isolation and characterization study [1]. However, no direct head-to-head quantitative comparator data are available in the public literature to establish relative potency against other immunosuppressive diterpenes in this specific assay system.

Immunosuppression Lymphocyte proliferation Immunomodulation T-cell inhibition

Recommended Research Application Scenarios for Sibiriquinone A


HIF-1 Pathway Inhibition Studies in Gastric Cancer Models

Sibiriquinone A is the optimal selection for experiments requiring potent HIF-1 inhibition in AGS gastric cancer cell models, where it demonstrates an IC50 of 0.34 μM, representing 4.6-fold greater potency than cryptotanshinone and 6.0-fold greater potency than dihydrotanshinone I [1]. The compound's 62-fold selectivity window between HIF-1 inhibition and cytotoxicity under hypoxic conditions (IC50 values of 0.34 μM vs. 21.2 μM) further supports its use in studies designed to isolate HIF-1-specific transcriptional effects from confounding cytotoxicity signals [1]. Recommended working concentrations for HIF-1 inhibition studies in AGS cells range from 0.1 to 5 μM, well below the cytotoxicity threshold.

HIF-1 Pathway Inhibition Studies in Hepatocarcinoma Models

For HIF-1 research in Hep3B hepatocarcinoma cells, Sibiriquinone A provides an IC50 of 0.28 μM, making it 11.4-fold more potent than its closest structural analog sibiriquinone B (IC50 = 3.18 μM) and 4.9-fold more potent than cryptotanshinone (IC50 = 1.36 μM) in the same assay system [1]. The compound also suppresses HIF-1α protein accumulation (IC50 = 0.4 μM) and downstream VEGF secretion (IC50 = 3.5 μM), enabling mechanistic studies of HIF-1 transcriptional regulation and angiogenic factor production [1]. This scenario is particularly relevant for researchers investigating hypoxia-driven tumor progression and angiogenesis in liver cancer models.

Structure-Activity Relationship Studies of Quinone Diterpenoids

Sibiriquinone A serves as a key reference compound for structure-activity relationship investigations of abietane quinone diterpenoids. Recent structural revision studies have highlighted the critical importance of ortho-quinone versus para-quinone orientation in determining the biological activity and cytotoxicity of this compound class, with several previously described structures requiring reassignment [1]. Sibiriquinone A's well-characterized HIF-1 inhibitory profile and its established structure provide a benchmark for evaluating newly isolated or synthesized analogs, enabling systematic SAR exploration of how subtle structural modifications impact target engagement and cellular activity.

Immunosuppression Research (Baseline Characterization)

Sibiriquinone A can be employed in immunosuppression research applications involving lymphocyte transformation assays, where it demonstrates dose-dependent inhibition over a concentration range of 5-80 μM following 72-hour treatment [1]. However, researchers should note that while the immunosuppressive activity is documented, the absence of published head-to-head comparator data against other immunosuppressive diterpenes limits procurement justification based on relative potency differentiation for this specific application. This scenario is therefore recommended primarily for exploratory or baseline characterization studies rather than applications where demonstrable superiority over alternatives is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sibiriquinone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.